1,3-ナフタレンジオール

概要

説明

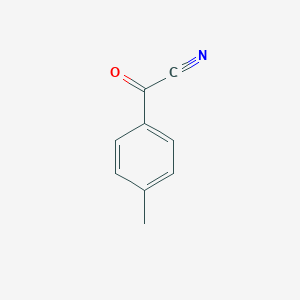

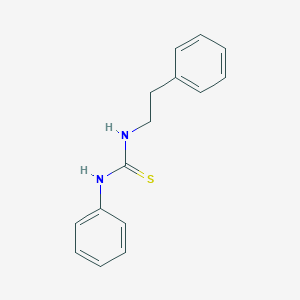

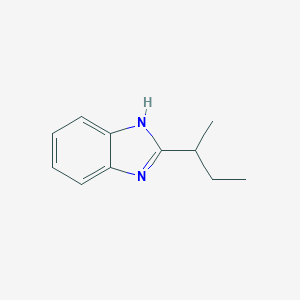

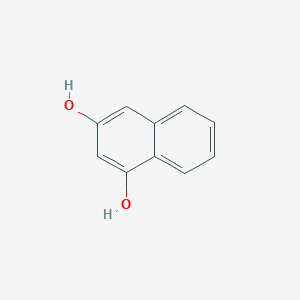

1,3-ジヒドロキシナフタレンは、NSC-115890としても知られており、分子式C10H8O2を持つ化学化合物です。ナフタレンの誘導体であり、ナフタレン環の1位と3位に2つのヒドロキシル基が置換されていることを特徴としています。

製法

合成経路と反応条件

1,3-ジヒドロキシナフタレンの合成は、通常、ナフタレンのヒドロキシル化を伴います。一般的な方法としては、五酸化バナジウムなどの触媒の存在下、過酸化水素を用いた触媒的ヒドロキシル化があります。 反応は、1,3-ジヒドロキシ誘導体の選択的生成を確実にするために、制御された温度および圧力条件下で行われます .

工業的製造方法

工業的な環境では、1,3-ジヒドロキシナフタレンの製造は、連続フロー反応器を使用してスケールアップできます。この方法は、反応パラメータのより良い制御を可能にし、生成物の収率と純度を向上させます。 環境に優しい酸化剤と触媒の使用も、プロセスをより持続可能なものにするために検討されています .

科学的研究の応用

1,3-dihydroxynaphthalene has several applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of various organic compounds.

Biology: It is studied for its potential antioxidant properties.

Industry: It is used in the production of dyes and pigments.

作用機序

1,3-ジヒドロキシナフタレンの作用機序には、酵素や受容体などの分子標的との相互作用が含まれます。特定の酵素の阻害剤として作用し、生化学的経路に影響を与える可能性があります。 たとえば、細胞のレドックス反応に関与するNRHデヒドロゲナーゼ[キノン] 2の活性を阻害することが示されています .

類似化合物の比較

類似化合物

- 1,2-ジヒドロキシナフタレン

- 1,4-ジヒドロキシナフタレン

- 2,3-ジヒドロキシナフタレン

独自性

1,3-ジヒドロキシナフタレンは、その特定のヒドロキシル化パターンにより、独自の化学的および生物学的特性を付与しています。 その異性体と比較して、異なる反応性と生物学的標的との相互作用を示し、特定の用途のための貴重な化合物となっています .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dihydroxynaphthalene typically involves the hydroxylation of naphthalene. One common method is the catalytic hydroxylation using hydrogen peroxide in the presence of a catalyst such as vanadium pentoxide. The reaction is carried out under controlled temperature and pressure conditions to ensure the selective formation of the 1,3-dihydroxy derivative .

Industrial Production Methods

In an industrial setting, the production of 1,3-dihydroxynaphthalene can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the yield and purity of the product. The use of environmentally friendly oxidizing agents and catalysts is also explored to make the process more sustainable .

化学反応の分析

反応の種類

1,3-ジヒドロキシナフタレンは、次のようなさまざまな化学反応を起こします。

酸化: キノンを形成するために酸化される可能性があります。

還元: ジヒドロナフタレンを形成するために還元される可能性があります。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素があります。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。

形成される主な生成物

酸化: ナフトキノンの生成。

還元: ジヒドロナフタレンの生成。

置換: ハロゲン化またはニトロ化誘導体の生成.

科学研究への応用

1,3-ジヒドロキシナフタレンは、科学研究においていくつかの用途があります。

化学: さまざまな有機化合物の合成における前駆体として使用されます。

生物学: その潜在的な抗酸化作用が研究されています。

医学: 特に抗癌活性を有する化合物の合成において、創薬における潜在的な用途が調査されています.

産業: 染料や顔料の製造に使用されます.

類似化合物との比較

Similar Compounds

- 1,2-dihydroxynaphthalene

- 1,4-dihydroxynaphthalene

- 2,3-dihydroxynaphthalene

Uniqueness

1,3-dihydroxynaphthalene is unique due to its specific hydroxylation pattern, which imparts distinct chemical and biological properties. Compared to its isomers, it exhibits different reactivity and interaction with biological targets, making it a valuable compound for specific applications .

特性

IUPAC Name |

naphthalene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O2/c11-8-5-7-3-1-2-4-9(7)10(12)6-8/h1-6,11-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOOMNEFVDUTJPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=C2O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8059631 | |

| Record name | 1,3-Naphthalenediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8059631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear solid; [Hawley] Tan powder; [MSDSonline] | |

| Record name | Naphthoresorcinol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2471 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00000715 [mmHg] | |

| Record name | Naphthoresorcinol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2471 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

132-86-5 | |

| Record name | 1,3-Dihydroxynaphthalene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=132-86-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Naphthoresorcinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000132865 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Naphthalenediol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=115890 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Naphthalenediol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Naphthalenediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8059631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Naphthalene-1,3-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.619 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NAPHTHORESORCINOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5X457YEW8Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 1,3-Naphthalenediol?

A1: The molecular formula of 1,3-Naphthalenediol is C10H8O2, and its molecular weight is 160.17 g/mol.

Q2: What are the key spectroscopic properties of 1,3-Naphthalenediol?

A2: While the provided abstracts don't offer detailed spectroscopic data, we can infer key information:* UV-Vis Spectroscopy: 1,3-Naphthalenediol derivatives like Nile Red analogues exhibit solvatochromism, meaning their absorption and emission spectra shift based on solvent polarity. [] This suggests the electronic structure of 1,3-Naphthalenediol is sensitive to its environment.* Fluorescence Spectroscopy: Research on the excited state acidity of 1,3-Naphthalenediol has utilized picosecond emission spectroscopy to study its monoanionic forms. []

Q3: How does 1,3-Naphthalenediol interact with metal ions?

A3: 1,3-Naphthalenediol can act as a chelating agent, forming complexes with divalent metal ions. This has been demonstrated with 2,4-dinitroso-1,3-naphthalenediol, a derivative of 1,3-Naphthalenediol. Thermal and spectral studies have been conducted on these metal chelates. []

Q4: Can 1,3-Naphthalenediol be used to synthesize other compounds?

A4: Yes, 1,3-Naphthalenediol serves as a versatile starting material for synthesizing various compounds:* Nile Red Analogues: These fluorescent dyes, synthesized from 1,3-Naphthalenediol, are valuable for microscopy techniques, particularly in studying lipid structures. []* Cyclopropa[1,2-c]benz[1,2-e]indol-4-one (CBI) conjugates: These conjugates, synthesized using 1,3-Naphthalenediol as a precursor, exhibit enantioselective DNA alkylating activity, potentially valuable for developing new therapeutics. [] * 2-Hydroxy-3-phenyl-1,4-naphthoquinone: A novel copper(I)-catalyzed oxidation of 2-phenyl-naphthalene-1,3-diol, using atmospheric oxygen, leads to the formation of this 1,4-naphthoquinone. []

Q5: How does the structure of 1,3-Naphthalenediol influence its reactivity?

A5: The two hydroxyl groups in 1,3-Naphthalenediol play a crucial role in its reactivity:* Metal Chelation: The hydroxyl groups act as electron donors, facilitating chelation with metal ions. []* Oxidation: The presence of electron-rich hydroxyl groups makes 1,3-Naphthalenediol susceptible to oxidation, leading to the formation of quinones. []* Hydrogen Bonding: These groups participate in hydrogen bonding, impacting the compound's solubility and interactions with biological targets.

Q6: What are the potential applications of 1,3-Naphthalenediol in analytical chemistry?

A6: 1,3-Naphthalenediol and its derivatives show promise in analytical chemistry:* Detection of Sugars: 1,3-Naphthalenediol reacts with glucuronic acid, mannuronic acid, and galacturonic acid, suggesting its potential use in detecting and quantifying these sugars. [, ]* Cosmetic Analysis: RP-HPLC methods have been developed to simultaneously determine seven naphthalenediols, including 1,3-Naphthalenediol, in various cosmetic products. []

Q7: Are there any known biological activities of 1,3-Naphthalenediol?

A7: While 1,3-Naphthalenediol itself hasn't been extensively studied for its biological activity, its derivatives demonstrate intriguing properties:* DNA Alkylation: CBI conjugates, synthesized from 1,3-Naphthalenediol, exhibit enantioselective DNA alkylating activity, hinting at potential anti-cancer properties. []

Q8: What is the significance of the reported enantioselective DNA alkylation by CBI conjugates?

A8: The study highlighted that the 12S enantiomer of a pyrrole-imidazole CBI conjugate exhibited significantly higher DNA alkylating activity than its 12R counterpart. [] This enantioselectivity suggests that these conjugates interact with DNA in a specific orientation, potentially leading to more targeted and effective therapies with fewer off-target effects.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。